molecular formula C15H29NO2 B1334048 10-N-Boc-amino-dec-1-ene CAS No. 313469-03-3

10-N-Boc-amino-dec-1-ene

Cat. No. B1334048
M. Wt: 255.4 g/mol
InChI Key: NBZBQHNWIXSPLW-UHFFFAOYSA-N
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Description

10-N-Boc-amino-dec-1-ene is a chemical compound with the molecular formula C15H29NO2 . It has a molecular weight of 255.4 and is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of N-protected amino esters, such as 10-N-Boc-amino-dec-1-ene, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This process uses a PEPPSI-IPr Pd-catalyst and can create functionally and structurally diverse amino ester molecules .


Molecular Structure Analysis

The molecular structure of 10-N-Boc-amino-dec-1-ene contains a total of 46 bonds, including 17 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 (thio-) carbamate(s) (aliphatic) .


Chemical Reactions Analysis

The N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions is an efficient and highly chemoselective process . This method is excellent in the case of aminoalcohols, aminophenols, and aminothiophenol, where the N-Boc-protected compounds were formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives .


Physical And Chemical Properties Analysis

10-N-Boc-amino-dec-1-ene has a density of 0.9±0.1 g/cm3, a boiling point of 353.2±21.0 °C at 760 mmHg, and a flash point of 167.4±22.1 °C . It also has a molar refractivity of 76.6±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 283.6±3.0 cm3 .

Scientific Research Applications

Application 1: Organic Surface Modification of Silicon Nanowire-Based Sensor Devices

  • Methods of Application : The modification scheme starts with the UV-initiated attachment of 10-N-boc-amino-dec-1-ene to a device with H-terminated SiNWs. After the deprotection of the amino groups, the surface is chemically modified with glutaraldehyde, allowing the covalent binding of amino-terminated compounds .
  • Results or Outcomes : This modification strategy has been explored on SiNW-based devices over the past decade, enhancing their sensitivity and specificity in detecting various analytes .

Application 2: N-Boc Protection of Amines, Amino Acids, and Peptides

  • Methods of Application : The N-Boc protection is achieved using di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol .
  • Results or Outcomes : The N-Boc protection method is efficient and chemoselective, with no competitive side-reactions observed. It is applicable in multistep reactions, especially in peptide synthesis .

Safety And Hazards

The safety information for 10-N-Boc-amino-dec-1-ene includes a warning signal word and the hazard statement H302 . Precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

tert-butyl N-dec-9-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZBQHNWIXSPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373521
Record name 10-N-Boc-amino-dec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-N-Boc-amino-dec-1-ene

CAS RN

313469-03-3
Record name 10-N-Boc-amino-dec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 313469-03-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
GJ Zhang, G Zhang, JH Chua, RE Chee, EH Wong… - pstorage-acs-6854636.s3 …
… As shown in Supplementary Scheme 1, a procedure reported in [3] was used to functionalize hydrogen-passivated SiNWs with 10-N-Boc-Amino-dec-1-ene. Removal of the t-BOC …
DS KIM, MS DIWARE, P Se-Hwan… - 한국진공학회학술 …, 2016 - dbpia.co.kr
… The FS sensor chips are prepared by spin coating 10-N-Boc-Amino-dec-1-ene (TBoc) over H-terminated silicon surface. Then, amine groups are exposed to the sensor surface by the …
Number of citations: 0 www.dbpia.co.kr
GJ Zhang, JH Chua, RE Chee, A Agarwal… - Biosensors and …, 2008 - Elsevier
… A procedure reported previously was used to functionalize hydrogen-passivated SiNWs with 10-N-Boc-amino-dec-1-ene. Removal of the t-BOC protected group leaves amine moieties …
Number of citations: 196 www.sciencedirect.com
X Wang, PE Colavita, JA Streifer, JE Butler… - The Journal of …, 2010 - ACS Publications
We report a mechanistic investigation of the charge transfer processes that occur during photochemical grafting of liquid alkenes to H-terminated surfaces of diamond and amorphous …
Number of citations: 43 pubs.acs.org
L De Smet, D Ullien, M Mescher… - Nanowires …, 2011 - books.google.com
… The modification scheme starts with the UV-initiated attachment of 10-N-boc-amino-dec-1-ene (Figure 7, alkene 7b) to a device with H-terminated SiNWs. After the deprotection of the …
Number of citations: 44 books.google.com
JA Streifer, H Kim, BM Nichols, RJ Hamers - Nanotechnology, 2005 - iopscience.iop.org
… Hydrogen terminated SiNWs are covalently linked to 10-N-Boc-Amino-dec-1-ene (Astatech, Inc.) through an ultraviolet (UV) initiated reaction [20…
Number of citations: 102 iopscience.iop.org
MS Diware, HM Cho, W Chegal, YJ Cho, DS Kim… - Biosensors and …, 2017 - Elsevier
… 10-N-Boc-Amino-dec-1-ene (TBoc), hydrofluoric acid, trifluoroacetic acid (TFA), dichloromethane, ammonium hydroxide, ethanolamine, N-Hydroxy-succinimide (NHS), carboxymethyl …
Number of citations: 32 www.sciencedirect.com
P Bertani, X Wen, W Lu - Journal of electronic materials, 2012 - Springer
… The now hydrogen-terminated samples are then covered with t-butyloxycarbonyl (t-BOC) protected 10-N-BOC-amino-dec-1-ene and exposed to ultraviolet (UV) light (short wavelength …
Number of citations: 3 link.springer.com
Y Coffinier, G Piret, MR Das, R Boukherroub - Comptes Rendus Chimie, 2013 - Elsevier
The article reports on the wetting properties of silicon-based materials as a function of their roughness and chemical composition. The investigated surfaces consist of hydrogen-…
Number of citations: 55 www.sciencedirect.com
A Henriksson, P Neubauer… - Advanced Materials …, 2021 - Wiley Online Library
… [ 126 ] They prepared PNA-functionalized SiNWFET devices for the detection of ss-DNA via UV-initiated hydrosilylation of 10-N-boc-amino-dec-1-ene followed by removal of the Boc …
Number of citations: 9 onlinelibrary.wiley.com

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